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molecular formula C9H12ClN5 B093577 N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 15468-86-7

N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No. B093577
M. Wt: 225.68 g/mol
InChI Key: JVNONOVWALQTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731393

Procedure details

54.9 g (0.96 mole) of allylamine are added dropwise, in the course of 1.5 hours and while stirring, to a clear solution of 73.8 g (0.4 mole) of cyanuric chloride in 500 ml of toluene, the temperature being kept between 20° and 30° by applying gentle external cooling to the reaction vessel. After stirring for a further two hours at room temperature and for one hour at 50°, the mixture is cooled to 20°, and a solution of 16 g (0.4 mole) of sodium hydroxide in 70 ml of water is added dropwise at 20° in the course of 2 hours. After stirring for a further 2 hours at room temperature and for 6 hours at 60°, a further 16 g (0.4 mole) of sodium hydroxide in 70 ml of water are added dropwise in the course of 2 hours and stirring is continued for a further 5 hours at 60°. After the mixture has cooled to room temperature, 200 ml of water are added, and the precipitate is filtered off after stirring for approx. 30 minutes. The precipitate is thoroughly washed with water, thoroughly suction-drained and dried in vacuo at approx. 95°. The colourless 2,4-bis-allylamino-6-chloro-1,3,5-triazine thus obtained is analytically pure and has a melting point of 205°-206°; its water content is <0.3%. Yield 88.2 g (97.7% of theory).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[N:5]1[C:12](Cl)=[N:11][C:9]([Cl:10])=[N:8][C:6]=1Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:1]([NH:4][C:12]1[N:5]=[C:6]([NH:4][CH2:1][CH:2]=[CH2:3])[N:8]=[C:9]([Cl:10])[N:11]=1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
54.9 g
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
73.8 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further two hours at room temperature and for one hour at 50°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept between 20° and 30°
TEMPERATURE
Type
TEMPERATURE
Details
by applying gentle external cooling to the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 20°
STIRRING
Type
STIRRING
Details
After stirring for a further 2 hours at room temperature and for 6 hours at 60°
Duration
6 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for a further 5 hours at 60°
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
STIRRING
Type
STIRRING
Details
after stirring for approx. 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The precipitate is thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
thoroughly suction-drained and dried in vacuo at approx. 95°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)NC1=NC(=NC(=N1)NCC=C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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